4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate
Description
The compound “4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule also includes a mercapto group (-SH), an imino group (=NH), and an acetate group (-COOCH3). It’s part of a class of compounds known as Schiff bases .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its formula. It likely has a complex three-dimensional structure due to the presence of the cyclohexyl ring and the 1,2,4-triazole ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Future Directions
The future directions for research on this compound could include further exploration of its biological activities, such as its potential antimicrobial and anticancer effects . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could also be beneficial.
Properties
IUPAC Name |
[4-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-2,6-dimethoxyphenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-12(24)27-17-15(25-2)9-13(10-16(17)26-3)11-20-23-18(21-22-19(23)28)14-7-5-4-6-8-14/h9-11,14H,4-8H2,1-3H3,(H,22,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNZEKFKVKFNIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3CCCCC3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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